molecular formula C₃₃H₅₈O₂Si B1146047 (3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate CAS No. 552302-70-2

(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate

Cat. No. B1146047
CAS RN: 552302-70-2
M. Wt: 514.9
InChI Key:
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Description

The compound “(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate” is a biochemical used for proteomics research . It has a molecular formula of C31H56O2Si and a molecular weight of 488.86 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and reactivity with other substances. Unfortunately, the search results do not provide specific information on these properties for this compound .

Scientific Research Applications

Steroid Synthesis and Modification

  • Synthesis Techniques : Chodounská and Kasal (1998) demonstrated the synthesis of 3α,7α-Dihydroxy-5α-pregnan-20-one from a related compound, illustrating the potential of such steroids in synthetic pathways (Chodounská & Kasal, 1998).

  • Intermediate for Sterol Derivatives : Ciuffreda et al. (2003) synthesized an intermediate for the preparation of deuterated isotopomers of sterols, which are crucial for biomedical studies (Ciuffreda, Casati, Bollini, & Santaniello, 2003).

  • Epalons Synthesis : Kasal (1999) explored the synthesis of 7-Norallopregnanolone, another steroid derivative, starting from a similar compound, highlighting the versatility of these steroids in chemical transformations (Kasal, 1999).

  • Photooxygenation Studies : Research by Ponce et al. (2004) on the photooxygenation of pregnanes, a closely related group of compounds, offers insights into the reactivity and functionalization of these molecules (Ponce, Erra-Balsells, Bruttomesso, & Gros, 2004).

  • Novel Steroidal Alkaloids : Chang et al. (2000) isolated novel bioactive steroidal alkaloids from plants, demonstrating the natural occurrence and potential bioactivity of similar structures (Chang, Bhat, Fong, Pezzuto, & Kinghorn, 2000).

Spectroscopic Characterization

  • Spectroscopic Analysis : Genç et al. (2019) conducted a detailed spectroscopic characterization of a related pregn-5-ene derivative, emphasizing the importance of such studies in understanding the chemical properties of these compounds (Genç, Shehu, & Servi, 2019).

Crystallography

Cytotoxic Activities

  • Cytotoxic Derivatives : Shan et al. (2009) synthesized and evaluated the cytotoxic activities of pregn-5-ene-20-one derivatives, contributing to our understanding of the potential therapeutic applications of these compounds (Shan, Liu, Huang, Dai, Cao, & Dong, 2009).

properties

CAS RN

552302-70-2

Product Name

(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate

Molecular Formula

C₃₃H₅₈O₂Si

Molecular Weight

514.9

synonyms

(3β,20S)-4,4,20-Trimethyl-21-[[tris(1-methylethyl)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate

Origin of Product

United States

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